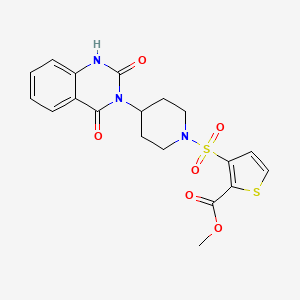
methyl 3-((4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"Methyl 3-((4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate" is a complex organic compound distinguished by its thiophene-2-carboxylate backbone. Given its structure, this molecule demonstrates interesting chemical behaviors that pave the way for significant applications in various scientific fields, from medicinal chemistry to materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of "methyl 3-((4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate" typically begins with thiophene-2-carboxylate
Reaction Conditions:
Industrial Production Methods
Industrial production requires scale-up processes like continuous flow reactors, optimizing each synthetic step to achieve high yield and purity. Emphasis is placed on green chemistry principles to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes
This compound engages in various reactions, prominently:
Oxidation: : Addition of oxidizing agents leads to the formation of sulfone derivatives.
Reduction: : Reaction with reducing agents results in the transformation of the quinazoline moiety.
Substitution: : The compound can participate in electrophilic and nucleophilic substitution reactions due to the presence of reactive functional groups.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: : Sodium borohydride, lithium aluminum hydride.
Substitution: : Alkyl halides, benzyl chloride, and appropriate bases like sodium hydroxide.
Major Products
Major products include various sulfone derivatives, hydrogenated quinazoline products, and substituted thiophene compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
Its complex structure makes it a suitable candidate for advanced organic synthesis studies and reaction mechanism exploration.
Biology
In biological contexts, it may serve as a molecular probe to study sulfonyl functional groups' interactions with proteins and enzymes.
Medicine
Industry
Used in the development of novel materials with specialized electronic properties, thanks to the thiophene ring's conductive nature.
Wirkmechanismus
The compound's effects are often mediated through interactions with specific molecular targets:
Molecular Targets: : Enzymes with affinity for quinazoline and sulfonyl moieties.
Pathways Involved: : Inhibitory pathways in enzymatic reactions, modulation of redox states, and engagement in electrophilic aromatic substitution reactions.
Vergleich Mit ähnlichen Verbindungen
Compared to other sulfonyl-containing compounds and thiophene derivatives, its unique quinazoline-piperidine backbone distinguishes it. This structural complexity enhances its specificity and range of applications.
Similar Compounds
Thiophene-2-carboxylate derivatives.
Quinazoline derivatives.
Piperidine-based sulfonyl compounds.
Eigenschaften
IUPAC Name |
methyl 3-[4-(2,4-dioxo-1H-quinazolin-3-yl)piperidin-1-yl]sulfonylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O6S2/c1-28-18(24)16-15(8-11-29-16)30(26,27)21-9-6-12(7-10-21)22-17(23)13-4-2-3-5-14(13)20-19(22)25/h2-5,8,11-12H,6-7,9-10H2,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMCVPVYAVQDPOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCC(CC2)N3C(=O)C4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














